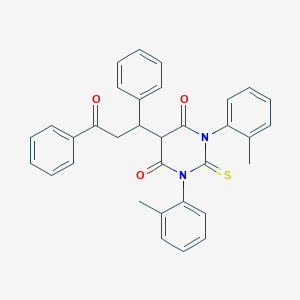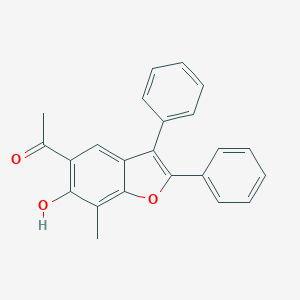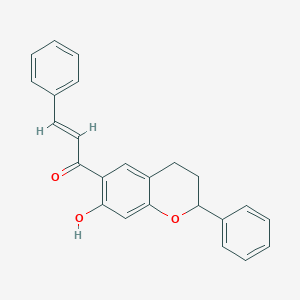![molecular formula C16H18ClN3O3S B284054 N-{2-chloro-5-[(diethylamino)sulfonyl]phenyl}isonicotinamide](/img/structure/B284054.png)
N-{2-chloro-5-[(diethylamino)sulfonyl]phenyl}isonicotinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{2-chloro-5-[(diethylamino)sulfonyl]phenyl}isonicotinamide, also known as Sunitinib, is a small molecule inhibitor that targets multiple receptor tyrosine kinases. It was developed by Pfizer and was approved by the FDA in 2006 for the treatment of renal cell carcinoma and gastrointestinal stromal tumor. In recent years, there has been a growing interest in the research and development of Sunitinib due to its potential therapeutic applications in various diseases.
Wirkmechanismus
N-{2-chloro-5-[(diethylamino)sulfonyl]phenyl}isonicotinamide acts by inhibiting the activity of multiple receptor tyrosine kinases, including VEGFR, PDGFR, and c-KIT. These kinases play a crucial role in the growth and proliferation of cancer cells, and their inhibition leads to the inhibition of tumor growth. This compound also has anti-inflammatory and immunomodulatory effects, which contribute to its therapeutic efficacy in autoimmune disorders.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, including the inhibition of angiogenesis, the induction of apoptosis, and the modulation of immune responses. This compound inhibits angiogenesis by targeting VEGFR, which is a key mediator of angiogenesis. It also induces apoptosis by activating caspases, which are enzymes that play a crucial role in programmed cell death. This compound has also been shown to modulate immune responses by inhibiting the activity of immune cells such as T cells and natural killer cells.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using N-{2-chloro-5-[(diethylamino)sulfonyl]phenyl}isonicotinamide in lab experiments include its specificity and potency in targeting multiple receptor tyrosine kinases, making it a valuable tool for studying the role of these kinases in various diseases. However, this compound also has some limitations, including its potential off-target effects and toxicity, which can affect the interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for the research and development of N-{2-chloro-5-[(diethylamino)sulfonyl]phenyl}isonicotinamide, including the identification of new therapeutic applications, the optimization of its pharmacokinetic properties, and the development of novel analogs with improved efficacy and safety profiles. This compound has shown promising results in the treatment of various diseases, and further research is needed to fully explore its potential as a therapeutic agent.
In conclusion, this compound is a small molecule inhibitor that targets multiple receptor tyrosine kinases and has potential therapeutic applications in various diseases. Its mechanism of action involves the inhibition of angiogenesis, the induction of apoptosis, and the modulation of immune responses. While this compound has several advantages for lab experiments, it also has some limitations, and further research is needed to fully explore its potential as a therapeutic agent.
Synthesemethoden
The synthesis of N-{2-chloro-5-[(diethylamino)sulfonyl]phenyl}isonicotinamide involves the reaction of 5-chloro-2-nitrobenzoic acid with diethylamine to form 5-chloro-2-nitrobenzoic acid diethylamide. This compound is then reacted with isonicotinoyl chloride to form this compound. The synthesis of this compound has been extensively studied, and several modifications have been made to improve the yield and purity of the compound.
Wissenschaftliche Forschungsanwendungen
N-{2-chloro-5-[(diethylamino)sulfonyl]phenyl}isonicotinamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders. It has been found to inhibit the growth and proliferation of cancer cells by targeting multiple receptor tyrosine kinases, including VEGFR, PDGFR, and c-KIT. This compound has also been shown to have anti-inflammatory and immunomodulatory effects, making it a promising candidate for the treatment of autoimmune disorders.
Eigenschaften
Molekularformel |
C16H18ClN3O3S |
|---|---|
Molekulargewicht |
367.9 g/mol |
IUPAC-Name |
N-[2-chloro-5-(diethylsulfamoyl)phenyl]pyridine-4-carboxamide |
InChI |
InChI=1S/C16H18ClN3O3S/c1-3-20(4-2)24(22,23)13-5-6-14(17)15(11-13)19-16(21)12-7-9-18-10-8-12/h5-11H,3-4H2,1-2H3,(H,19,21) |
InChI-Schlüssel |
DTGBWSFIOZZYCK-UHFFFAOYSA-N |
SMILES |
CCN(CC)S(=O)(=O)C1=CC(=C(C=C1)Cl)NC(=O)C2=CC=NC=C2 |
Kanonische SMILES |
CCN(CC)S(=O)(=O)C1=CC(=C(C=C1)Cl)NC(=O)C2=CC=NC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-[1,3-bis(4-methylphenyl)-4-oxo-2-thioxo-1,3,4,4a,5,10a-hexahydro-2H-chromeno[2,3-d]pyrimidin-5-yl]-1,3-bis(4-methylphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B283972.png)
![3-(3,4-dimethoxyphenyl)-11-methyl-4-phenyl-6,7,8,9-tetrahydro-2H-[1]benzofuro[3,2-g]chromen-2-one](/img/structure/B283974.png)


![4-{[4-(4-methylphenyl)-1,3-thiazol-2-yl]sulfanyl}-2,5-diphenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B283982.png)
![2-({[4-(4-chlorophenyl)-1,3-thiazol-2-yl]sulfanyl}acetyl)-N-phenylhydrazinecarbothioamide](/img/structure/B283983.png)
![N-(4-chlorophenyl)-2-({[4-(4-chlorophenyl)-1,3-thiazol-2-yl]sulfanyl}acetyl)hydrazinecarbothioamide](/img/structure/B283984.png)
![4-{[4-(4-methylphenyl)-1,3-thiazol-2-yl]sulfanyl}-2-phenyl-5-propyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B283985.png)

![1,3-bis(3-chlorophenyl)-5,7,7-trimethyl-2-thioxo-1,2,3,7-tetrahydro-4H-pyrano[2,3-d]pyrimidin-4-one](/img/structure/B283989.png)
![2,2,8,8-tetramethyl-3,4,9,10-tetrahydro-2H,8H-pyrano[2,3-f]chromene](/img/structure/B283990.png)
![5,7,7-trimethyl-1,3-bis(4-methylphenyl)-2-thioxo-1,2,3,7-tetrahydro-4H-pyrano[2,3-d]pyrimidin-4-one](/img/structure/B283992.png)
![2,5,6,9-tetramethyl-2,3-dihydro-7H-furo[3,2-g]chromen-7-one](/img/structure/B283994.png)
